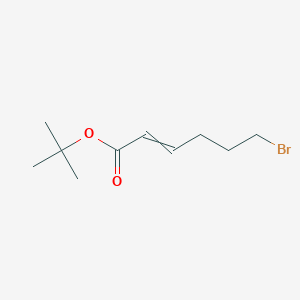
zinc;cobalt(2+);carbonate;hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;cobalt(2+);carbonate;hydroxide is a complex compound that combines zinc, cobalt ions, carbonate, and hydroxide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;cobalt(2+);carbonate;hydroxide typically involves a hydrothermal method. In this process, zinc and cobalt salts (such as zinc nitrate and cobalt nitrate) are dissolved in water, followed by the addition of sodium carbonate and sodium hydroxide. The mixture is then subjected to hydrothermal conditions, usually at temperatures ranging from 120°C to 180°C for several hours. This method allows for the formation of well-defined nanostructures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which offer better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and high yield of the compound.
化学反応の分析
Types of Reactions
Zinc;cobalt(2+);carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of zinc and cobalt.
Reduction: Under reducing conditions, cobalt ions can be reduced to metallic cobalt.
Substitution: The hydroxide and carbonate groups can be substituted by other anions, such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or hydrogen peroxide as oxidizing agents.
Reduction: Hydrogen gas or hydrazine can be used as reducing agents.
Substitution: Reactions with acids like hydrochloric acid or sulfuric acid facilitate the substitution of hydroxide and carbonate groups.
Major Products
Oxidation: Zinc oxide and cobalt oxide.
Reduction: Metallic cobalt and zinc.
Substitution: Formation of zinc chloride, cobalt chloride, zinc sulfate, and cobalt sulfate.
科学的研究の応用
Chemistry
In chemistry, zinc;cobalt(2+);carbonate;hydroxide is used as a precursor for the synthesis of mixed metal oxides, which are valuable catalysts in various reactions, including the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER) .
Biology
Medicine
In medicine, this compound is being explored for its antimicrobial properties and potential use in drug delivery systems.
Industry
Industrially, the compound is used in the production of high-performance supercapacitors and batteries. Its unique structure allows for efficient charge storage and transfer, making it ideal for energy storage applications .
作用機序
The mechanism by which zinc;cobalt(2+);carbonate;hydroxide exerts its effects is primarily through its electrochemical properties. The compound facilitates electron transfer processes, which are crucial in catalytic and energy storage applications. The molecular targets include active sites on the surface of the compound where redox reactions occur, involving pathways such as the electron transport chain in electrochemical cells .
類似化合物との比較
Similar Compounds
- Zinc;cobalt(2+);oxide
- Zinc;cobalt(2+);phosphate
- Zinc;cobalt(2+);sulfate
Uniqueness
Compared to similar compounds, zinc;cobalt(2+);carbonate;hydroxide offers a unique combination of properties, including higher surface area, better electrochemical stability, and enhanced catalytic activity. These features make it particularly suitable for applications in energy storage and catalysis, where high performance and durability are essential .
特性
CAS番号 |
138211-03-7 |
|---|---|
分子式 |
CHCoO4Zn+ |
分子量 |
201.3 g/mol |
IUPAC名 |
zinc;cobalt(2+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);;1H2;/q;+2;;+2/p-3 |
InChIキー |
LOHPQPUXPIERIO-UHFFFAOYSA-K |
正規SMILES |
C(=O)([O-])[O-].[OH-].[Co+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


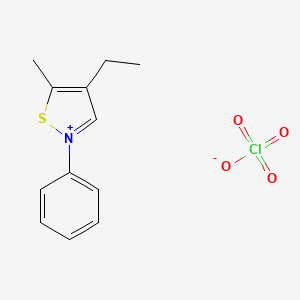



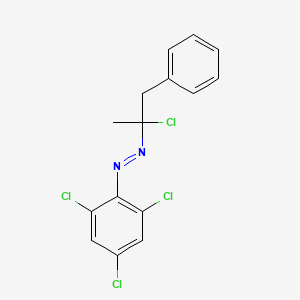
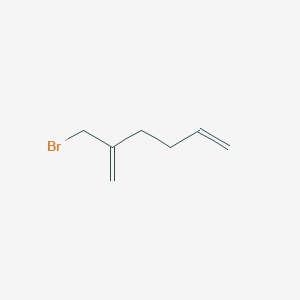
![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
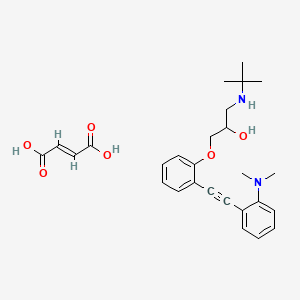
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
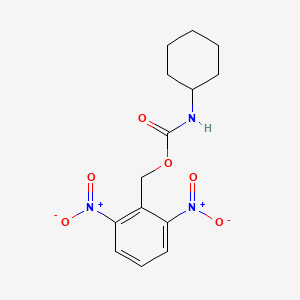
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
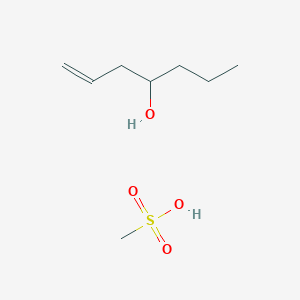
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
